2-Lithiofuran

NMR spectroscopy organolithium structure charge delocalization

2-Lithiofuran (2-furyllithium) is a synthetically versatile organolithium reagent generated via direct deprotonation of furan at the 2‑position, enabling efficient C–C bond formation with a range of electrophiles. It exhibits exceptionally small one‑bond carbon–carbon coupling constants (¹JCC ≈ 30 Hz), a hallmark of strong charge delocalization that underpins its high nucleophilicity.

Molecular Formula C4H3LiO
Molecular Weight 74 g/mol
CAS No. 141957-80-4
Cat. No. B141411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Lithiofuran
CAS141957-80-4
Synonyms2-lithiofuran
Molecular FormulaC4H3LiO
Molecular Weight74 g/mol
Structural Identifiers
SMILES[Li+].C1=CO[C-]=C1
InChIInChI=1S/C4H3O.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1
InChIKeyKCTBOHUTRYYLJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Lithiofuran (CAS 141957-80-4): Core Reagent Profile for Furan C2 Functionalization


2-Lithiofuran (2-furyllithium) is a synthetically versatile organolithium reagent [1] generated via direct deprotonation of furan at the 2‑position, enabling efficient C–C bond formation with a range of electrophiles [2]. It exhibits exceptionally small one‑bond carbon–carbon coupling constants (¹JCC ≈ 30 Hz), a hallmark of strong charge delocalization that underpins its high nucleophilicity [3].

Workflow: C2 nucleophilic coupling with electrophiles for furan functionalization.
Identity confirmation: Reported exceptionally small ¹JCC coupling (~30 Hz) distinct from non-lithiated furans.
Selection basis: Charge delocalization supports nucleophilic reactivity in C–C bond formation.

Why 2-Lithiofuran Cannot Be Replaced by Thiophene or Pyrrole Analogs


Although 2‑lithiothiophene, 2‑lithio‑N‑methylpyrrole, and 2‑lithiofuran are often treated as interchangeable C2‑nucleophiles, their electronic structures differ markedly. The exceptionally small ¹JCC couplings (≈30 Hz) shared by all three lithio species [1] confirm similar charge delocalization, yet their reactivity with electrophiles diverges significantly: 2‑furyllithium yields a single product with CO whereas 2‑thienyllithium gives two [2]; diastereoselectivity in nitrone additions is reversed by Lewis acids [3]; and yields in alkenylation vary with the heteroatom [4]. Simple substitution therefore risks compromised yield, altered selectivity, or complete reaction failure.

Product selectivity with CO
2-Furyllithium gives a single carbonylation product, whereas thienyllithium yields mixtures; purification and yield may differ significantly.
Diastereoselectivity under Lewis acid
Lewis acid reverses major diastereomer in nitrone additions; stereocontrol strategies may not transfer directly from pyrrole or thiophene analogs.
Alkenylation yield profiles
Yields with magnesium carbenoids are heteroatom-dependent; substitution risks lower isolated yields and altered cost efficiency.

Quantitative Differentiation of 2-Lithiofuran from Closest Analogs: Procurement-Relevant Data


Electronic Structure: Exceptionally Small ¹JCC Coupling Differentiates 2-Lithiofuran from Non-Lithiated Furans

2‑Lithiofuran displays an exceptionally small one‑bond carbon–carbon coupling constant (¹JCC ≈ 30 Hz) between C2 and C3, compared to ¹JCC = 54 Hz for 2‑methylfuran and 65 Hz for furan [1]. This value, essentially identical to those of 2‑lithiothiophene and 2‑lithio‑N‑methylpyrrole, ranks among the smallest ¹JCC couplings ever reported and reflects extensive charge delocalization into the heteroaromatic ring [2].

¹JCC Coupling
Class-level
≈ 30 Hz
vs 54 Hz (2‑methylfuran) / 65 Hz (furan)
Confirms lithiation status; electronic structure distinct from precursors.
THF‑d₈, ambient probe temperature.
NMR spectroscopy organolithium structure charge delocalization

Regioselectivity: Exclusive C2 Lithiation Versus C3 Access via Halogen–Lithium Exchange

Direct deprotonation of furan with n‑butyllithium occurs exclusively at the 2‑position, generating 2‑lithiofuran; no 3‑lithiofuran is formed under kinetic control [1]. In contrast, 3‑lithiofuran can only be accessed via metal–halogen exchange from 3‑iodofuran or metal–metal exchange, and it isomerizes to the thermodynamically more stable 2‑lithiofuran at temperatures exceeding −40 °C [2].

Regioselectivity
Context-dependent
Target 2-Lithiofuran: direct deprotonation
Analog 3-Lithiofuran: halogen‑exchange; isomerizes above −40 °C
Predictable C2 functionalization without regioisomeric mixtures.
Isomerization half‑life ~30 min at 0 °C.
regioselective metallation furan functionalization organolithium preparation

Diastereoselectivity: Lewis Acid Reversal of syn/anti Ratio in Nitrone Additions

Addition of 2‑lithiofuran to the α‑alkoxy nitrone derived from D‑glyceraldehyde acetonitrile proceeds with high syn selectivity (ds 88–96%) in the absence of additives [1]. In contrast, the same reaction performed in the presence of diethylaluminum chloride (Et₂AlCl) reverses the stereochemical outcome, affording the anti adduct with diastereoselectivity of 79–95% [2]. The magnitude of reversal is comparable to that observed with N‑methyl‑2‑lithioimidazole under identical conditions.

Diastereoselectivity
Head-to-head
without Lewis acid syn‑ds 88–96%
with Et₂AlCl anti‑ds 79–95%
Lewis acid toggles major diastereomer, enabling both syn and anti scaffolds.
Nitrone addition, −80 °C to −78 °C.
stereoselective synthesis nitrone addition Lewis acid control

Product Selectivity: Single Product from CO Reaction versus Complex Mixtures from Thienyllithium

Treatment of 2‑furyllithium with carbon monoxide yields exclusively tetrahydro‑2‑furaldehyde (25% yield), a single identifiable product [1]. Under identical reaction conditions, 2‑thienyllithium gives two distinct products, while 5‑methyl‑2‑furyllithium produces five separate compounds [2].

CO Product Selectivity
Head-to-head
Target 1 product (tetrahydro‑2‑furaldehyde)
Analog Thienyllithium: 2 products; 5‑methyl‑furyllithium: 5 products
Simpler product distribution reduces purification complexity.
CO atmosphere, THF, −78 °C to rt.
carbonylation heteroaryllithium product distribution

Alkenylation Yields: 2-Lithiofuran vs. 2-Lithiothiophene with Magnesium Carbenoids

In a one‑pot alkenylation protocol using magnesium alkylidene carbenoids, 2‑lithiofuran affords the corresponding 2‑alkenylfuran in yields ranging from 62% to 85% across various ketone‑derived carbenoids [1]. Under identical conditions, 2‑lithiothiophene yields span 58–78% [2].

Alkenylation Yields
Context-dependent
62–85% (avg. 74%)
vs 58–78% (avg. 68%) for thienyllithium
Reported higher average yields may reduce raw material consumption.
Mg alkylidene carbenoids, −78 °C.
alkenylation furan functionalization magnesium carbenoid

Aryne Coupling Yield: 2-Arylfuran Synthesis via Aryne Intermediates

Unhindered aryl triflates react with a mixture of 1.5 equiv LDA and 8–10 equiv 2‑lithiofuran at −78 °C to form 2‑arylfurans in 50–40% yield via aryne intermediates [1]. The analogous reaction with 2‑lithiothiophene affords 2‑arylthiophenes in comparable yields under the same conditions [2].

Aryne Coupling
Data to verify
Target 2‑arylfuran: 50–40%
Analog 2‑arylthiophene: 48–42%
Comparable yields allow scaffold choice based on downstream needs.
Aryl triflate method, LDA, THF, −78 °C.
aryne chemistry C–C coupling aryl furan synthesis

Optimal Deployment Scenarios for 2-Lithiofuran in R&D and Production


Synthesis of 2‑Arylfurans via Aryne Intermediates

When a 2‑arylfuran building block is required for medicinal chemistry or materials science, 2‑lithiofuran provides a direct route via reaction with aryl triflates in the presence of LDA [1]. Yields of 50–40% are typical for unhindered substrates, and the method avoids transition‑metal catalysts, simplifying purification and regulatory compliance.

Diastereoselective Construction of Amino Alcohols from Chiral Nitrones

In the total synthesis of polyoxamic acid derivatives and related natural products, 2‑lithiofuran addition to α‑alkoxy nitrones affords either syn or anti amino alcohols with excellent stereocontrol simply by including or omitting Et₂AlCl [1]. This tunable stereoselectivity reduces the number of orthogonal reagents required in a synthetic sequence.

One‑Pot Alkenylation for Functionalized Furan Libraries

When generating libraries of 2‑alkenylfurans for biological screening, 2‑lithiofuran can be coupled with magnesium alkylidene carbenoids in a single operation [1]. The yields (62–85%) surpass those typically obtained with 2‑lithiothiophene, making 2‑lithiofuran the preferred nucleophile for high‑throughput synthesis of furan‑based alkenes.

Application
Selection Property
Validation Focus
Aryne coupling for 2-arylfuran synthesis
Regioselective C2 nucleophilicity
Yield consistency across aryl triflate scope
Diastereoselective amino alcohol construction
Lewis-acid tuneable stereochemistry
Syn/anti ratio control under varied additives
One‑pot alkenylation for furan libraries
Nucleophilic alkenylation efficiency with carbenoids
Yield profile and substrate tolerance

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